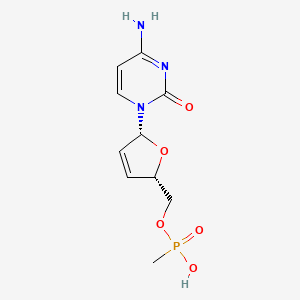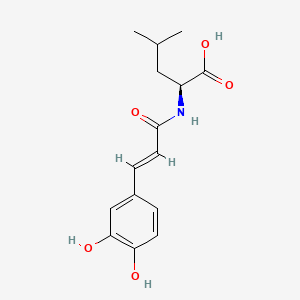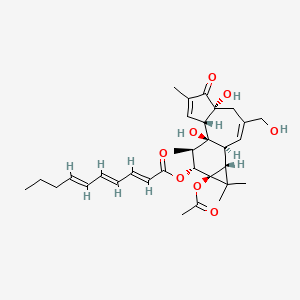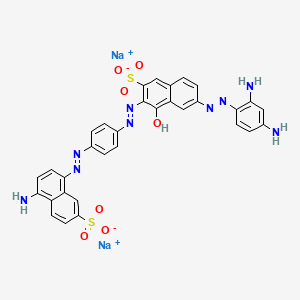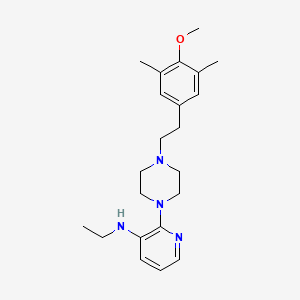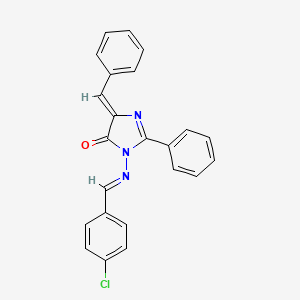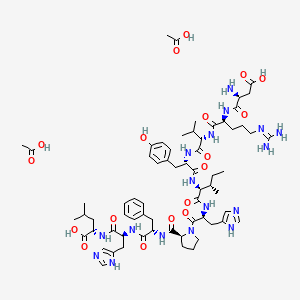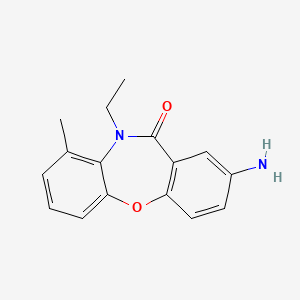
2-Amino-10-ethyl-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
clozapine , is an important psychoactive compound. It belongs to the class of atypical antipsychotic drugs. Clozapine is primarily used to treat schizophrenia and other psychotic disorders. Unlike typical antipsychotics, it has a unique pharmacological profile with minimal extrapyramidal side effects.
Méthodes De Préparation
Synthetic Routes::
Heterocyclization Method:
Reductive Amination:
- Clozapine is industrially produced through optimized synthetic routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Oxidation: Clozapine can undergo oxidation reactions, leading to its N-oxide metabolite.
Reduction: Reduction of the nitro group in clozapine forms the corresponding amino compound.
Substitution: Halogenation reactions can modify the chloro substituent.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various halogenating agents.
Major Products: N-oxide metabolite and reduced clozapine.
Applications De Recherche Scientifique
Clozapine has diverse applications:
Psychiatry: Treatment of schizophrenia, especially in refractory cases.
Biology: Studying neurotransmitter receptors (e.g., dopamine, serotonin) due to its receptor-binding profile.
Medicine: Managing treatment-resistant schizophrenia and reducing suicidal behavior.
Industry: As a reference compound for developing newer antipsychotic drugs.
Mécanisme D'action
- Clozapine’s mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.
- It also affects other neurotransmitter systems, leading to its unique efficacy and side effect profile.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other atypical antipsychotics like risperidone, olanzapine, and quetiapine.
Uniqueness: Clozapine’s superior efficacy in treatment-resistant cases and its lower risk of extrapyramidal side effects set it apart.
: Kane, J., Honigfeld, G., Singer, J., & Meltzer, H. (1988). Clozapine for the treatment-resistant schizophrenic: a double-blind comparison with chlorpromazine. Archives of General Psychiatry, 45(9), 789-796. : Meltzer, H. Y. (1992). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 6(1), 13-21. : Baldessarini, R. J., & Frankenburg, F. R. (1991). Clozapine: a novel antipsychotic agent. New England Journal of Medicine, 324(11), 746-754.
Propriétés
Numéro CAS |
140412-93-7 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
8-amino-5-ethyl-4-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-15-10(2)5-4-6-14(15)20-13-8-7-11(17)9-12(13)16(18)19/h4-9H,3,17H2,1-2H3 |
Clé InChI |
MDUVTBXIIMXLNO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


